

In-vitro toxicological assessment of Allyl hexanoate versus its metabolites.

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Compound of Interest

Compound Name: Allyl hexanoate

Cat. No.: B093112

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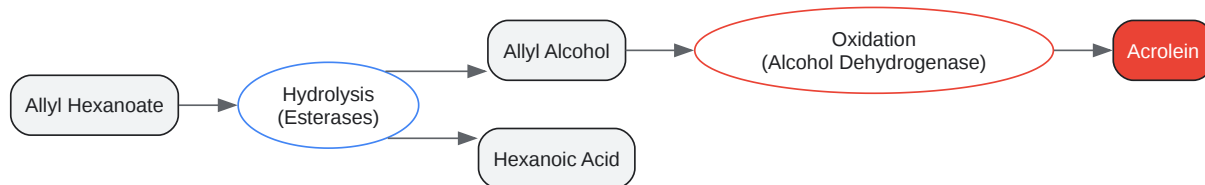
In-Vitro Toxicological Showdown: Allyl Hexanoate vs. Its Metabolites

A comprehensive in-vitro toxicological comparison of **allyl hexanoate** and its primary metabolites—allyl alcohol, hexanoic acid, and acrolein—reveals a significant increase in toxicity following metabolic activation. While **allyl hexanoate** itself exhibits low to moderate toxicity, its breakdown products, particularly the highly reactive aldehyde acrolein, demonstrate potent cytotoxic and genotoxic effects in various cell lines.

This guide provides a detailed comparative analysis of the in-vitro toxicology of **allyl hexanoate** and its key metabolites. The data presented herein, supported by experimental protocols and visualized through metabolic and signaling pathway diagrams, is intended for researchers, scientists, and drug development professionals engaged in toxicological assessment.

Metabolic Activation: The Root of Increased Toxicity

Allyl hexanoate, a fragrance and flavoring agent, is rapidly metabolized in the body. The initial hydrolysis yields allyl alcohol and hexanoic acid. Subsequently, allyl alcohol is oxidized to acrolein, a highly reactive and toxic unsaturated aldehyde. This metabolic cascade is a critical factor in the overall toxicological profile of **allyl hexanoate**.



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Metabolic pathway of **allyl hexanoate**.

Comparative Cytotoxicity

The in-vitro cytotoxicity of **allyl hexanoate** and its metabolites has been evaluated in various cell lines, with acrolein consistently demonstrating the highest toxicity. The following tables summarize the available 50% inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their cytotoxic potential. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.

Table 1: Cytotoxicity (IC₅₀) in Human Lung Adenocarcinoma Cells (A549)

Compound	Assay	Exposure Time	IC ₅₀ (μM)
Acrolein	MTT	24 h	~25-50

Table 2: Cytotoxicity (IC₅₀) in Human Hepatocellular Carcinoma Cells (HepG2)

Compound	Assay	Exposure Time	IC ₅₀ (μM)
Allyl Alcohol	Not specified	Not specified	Toxic at 0.1-1 mM
Hexanoic Acid	MTT	24 h	Not cytotoxic at 0.1-0.5 mM
Acrolein	MTT	24 h	~50-75

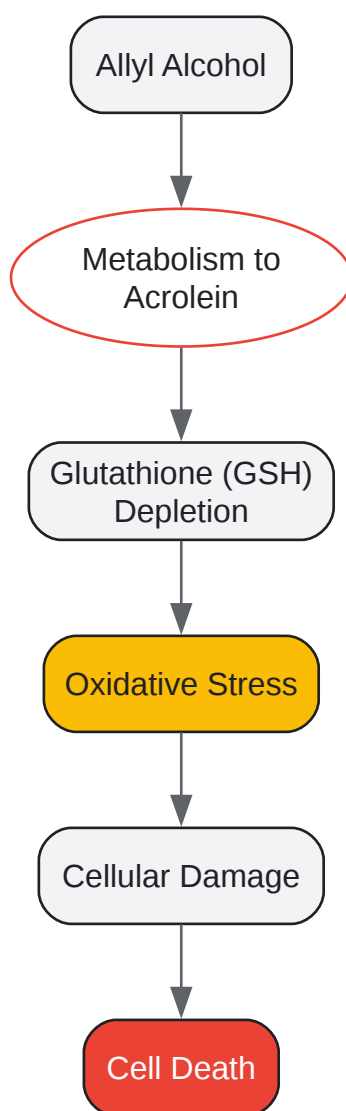
Note: Data for **allyl hexanoate** was not readily available in comparable in-vitro cytotoxicity assays, as its toxicity is primarily attributed to its metabolites.

Mechanisms of Toxicity: A Deeper Dive

The toxic effects of **allyl hexanoate**'s metabolites are mediated through distinct cellular and molecular mechanisms, primarily involving oxidative stress and apoptosis.

Allyl Alcohol: Precursor to Oxidative Damage

The toxicity of allyl alcohol is intrinsically linked to its metabolic conversion to acrolein. This process leads to the depletion of cellular glutathione (GSH), a key antioxidant, rendering cells vulnerable to oxidative damage.

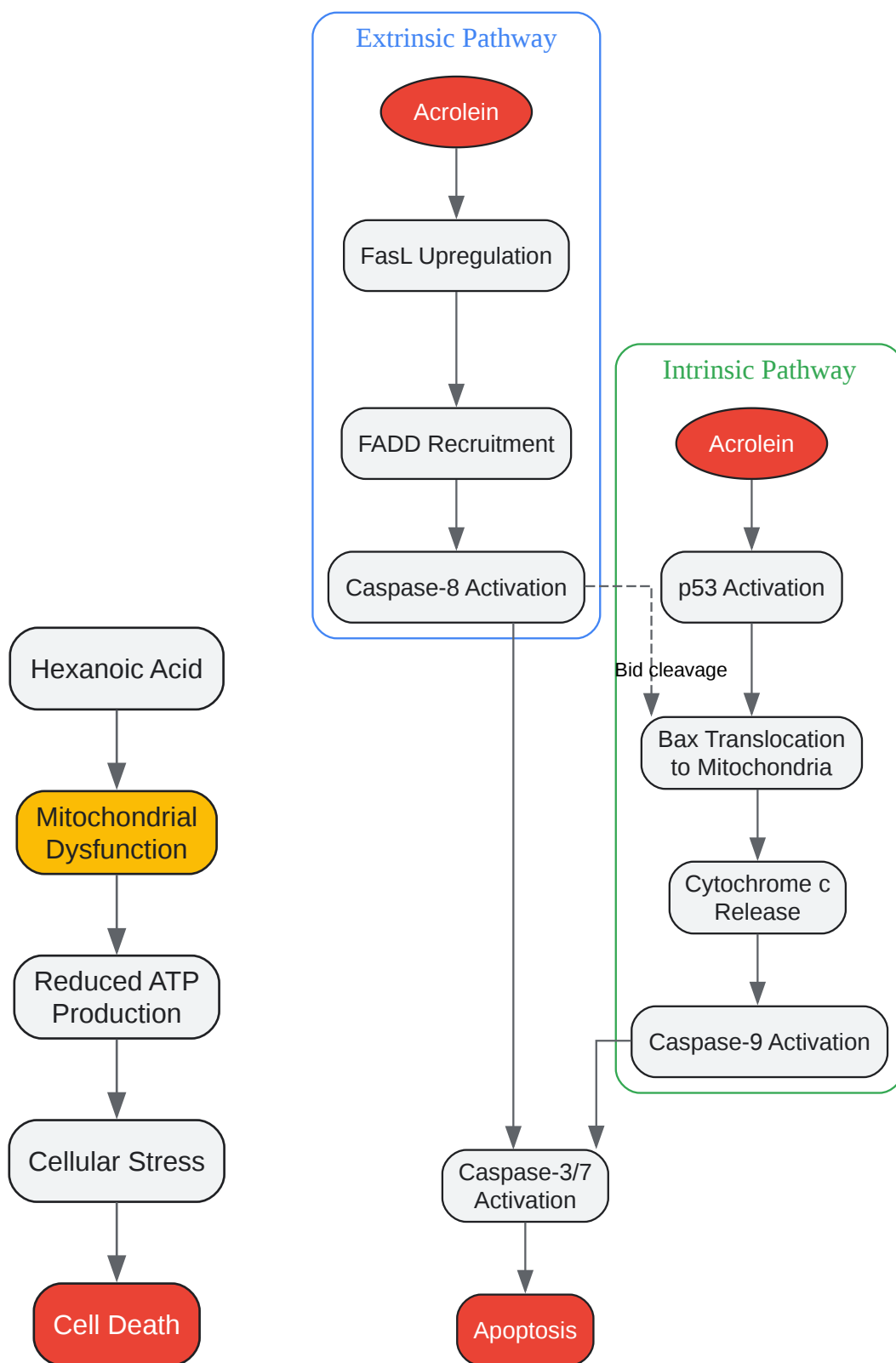


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Cytotoxicity pathway of allyl alcohol.

Hexanoic Acid: Mitochondrial Perturbation

While exhibiting lower toxicity compared to other metabolites, hexanoic acid has been shown to affect mitochondrial function in vitro. The precise signaling cascade leading to cytotoxicity is still under investigation, but it may involve alterations in mitochondrial membrane potential and energy production.



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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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